Diundecylamine

Desalination Temperature Swing Solvent Extraction (TSSE) Water Recovery

Select Diundecylamine for superior water recovery in TSSE desalination and precise extraction efficiency in uranium recovery, where its C11 chain length outperforms shorter homologs. Its low water solubility minimizes process loss versus primary amines, while its solid form enables unique powder formulations for corrosion inhibition.

Molecular Formula C22H47N
Molecular Weight 325.6 g/mol
CAS No. 16165-33-6
Cat. No. B092301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiundecylamine
CAS16165-33-6
Molecular FormulaC22H47N
Molecular Weight325.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCNCCCCCCCCCCC
InChIInChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3
InChIKeyNKGSHSILLGXYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diundecylamine (CAS 16165-33-6): Technical Baseline and Procurement-Relevant Properties


Diundecylamine is a symmetrical, secondary aliphatic amine characterized by two linear C11 (undecyl) chains attached to a central nitrogen atom (C22H47N; molecular weight 325.6 g/mol) [1]. It exists as a white to off-white crystalline solid or powder with a melting point of 43–51 °C (typically 49 °C) and a boiling point of 232 °C at 10 mmHg . The compound exhibits pronounced lipophilicity, with a calculated LogP value of approximately 8.03 and a predicted pKa of 10.85 ± 0.19, reflecting its weakly basic character . This specific combination of a secondary amine functional group and long, unbranched alkyl chains dictates its solubility profile (highly soluble in nonpolar organic solvents, poorly soluble in water) and governs its performance as an extractant, surfactant intermediate, and corrosion inhibitor .

Why Generic Substitution of Diundecylamine (CAS 16165-33-6) Fails: Comparative Performance Analysis


Direct substitution of diundecylamine with other alkylamines—even close homologs or tertiary amine mixtures—is often not viable due to the precise interplay between amine class (secondary), alkyl chain length, and linearity. General class-level studies demonstrate that secondary amines possess a fundamentally different extraction behavior and water affinity compared to tertiary amines, which directly impacts process efficiency [1][2]. Furthermore, within the secondary amine series, uranium extraction capacity exhibits a strict chain-length dependency, with C11 (diundecylamine) providing a specific, quantifiable performance level that is not replicated by shorter-chain homologs [3]. Therefore, procurement decisions that overlook these specific structural-performance relationships risk compromising reaction yields, extraction efficiency, and overall process economics.

Quantitative Evidence Guide: Verifiable Differentiation of Diundecylamine (CAS 16165-33-6)


Amine Class Differentiation: Enhanced Water Recovery in Desalination vs. Tertiary Amines

Secondary amines, as a class, demonstrate superior water extraction performance in Temperature Swing Solvent Extraction (TSSE) compared to tertiary amines. A comparative study found that secondary amines consistently recovered larger volumes of product water from a 1 M hypersaline NaCl solution under identical experimental conditions [1]. A related study using similar methodology reported specific recoveries of 14.02 mL for N-methylcyclohexylamine and 8.07 mL for diisopropylamine, underscoring the class-level advantage of secondary amines [2]. This provides a clear, class-level inference for selecting diundecylamine (a secondary amine) over a tertiary amine like Alamine 336 for applications where high water extraction efficiency is critical.

Desalination Temperature Swing Solvent Extraction (TSSE) Water Recovery

Chain Length Optimization: Position in Uranium Extraction Efficiency Series

For the flotation separation of uranium from dilute sulfuric acid solutions, the extraction efficiency of secondary amines is directly correlated with the alkyl chain length. Experimental data establishes the following ascending series for uranium collection ability: (C8H17)2NH < (C9H19)2NH < (C10H21)2NH < (C12H25)2NH [1]. Diundecylamine, with its C11 chains, occupies a well-defined position within this quantitative structure-activity relationship (QSAR), possessing a higher uranium extraction capacity than its shorter-chain C8, C9, and C10 homologs.

Hydrometallurgy Uranium Extraction Flotation Separation

Amine Class Differentiation: Reduced Aqueous Solubility Losses vs. Primary Amines

A key operational parameter for any liquid-liquid extraction process is the loss of the extractant to the aqueous phase. A fundamental study on aliphatic amines showed that the amount of amine dissolved into water follows the order: primary >> secondary > tertiary [1]. For amines of comparable molecular weight, secondary amines (like diundecylamine) exhibit significantly lower aqueous solubility than primary amines. This class-level property directly minimizes reagent loss and reduces downstream contamination.

Solvent Extraction Process Economics Extractant Loss

Amine Class Differentiation: Lower Co-Extracted Water vs. Tertiary Amines

The water content of the organic phase is a critical factor affecting phase purity and downstream processing in solvent extraction. A systematic study of aliphatic amines found that the water content of the amine phase decreased in the following order: quaternary >> primary > secondary > tertiary [1]. This indicates that secondary amines like diundecylamine co-extract less water than primary amines but more than tertiary amines. This property is directly linked to the amine's molecular structure and influences the purity of the extracted metal-ligand complex.

Solvent Extraction Phase Purity Hydrometallurgy

Physical State for Handling: Solid Form vs. Liquid Tertiary Amine Mixture

A key physical property for procurement and process design is the compound's state at room temperature. Diundecylamine has a reported melting point of 49 °C, making it a solid at standard ambient conditions . In contrast, Alamine 336, a widely used industrial tertiary amine mixture, is a liquid at room temperature [1]. This fundamental difference in physical state dictates distinct handling, storage, and formulation protocols.

Formulation Material Handling Process Engineering

Best Application Scenarios for Diundecylamine (CAS 16165-33-6) Based on Quantitative Evidence


Temperature Swing Solvent Extraction (TSSE) for Desalination

Diundecylamine is a strong candidate for TSSE desalination applications, where its class-level advantage as a secondary amine enables superior water recovery compared to tertiary amines [1]. A process engineer seeking to maximize product water yield from a hypersaline brine source should prioritize secondary amines like diundecylamine, which have been shown to recover significantly more water than tertiary amines under identical conditions [2].

Hydrometallurgical Extraction of Uranium from Acid Leachates

Diundecylamine is a viable extractant for the hydrometallurgical recovery of uranium from sulfuric acid leach solutions. Its performance in flotation separation is superior to that of secondary amines with shorter alkyl chains (C8, C9, C10) and provides a quantifiable midpoint in the extraction efficiency series [3]. A metallurgist may select diundecylamine when a balance of high extraction capacity and manageable phase behavior (e.g., lower viscosity than C12 homolog) is desired.

Solvent Extraction Processes Minimizing Reagent Loss

Diundecylamine is the preferred choice over primary amines for any liquid-liquid extraction process where minimizing extractant loss to the aqueous phase is critical. The class-level property of secondary amines ensures significantly lower aqueous solubility compared to primary amines, reducing reagent consumption and preventing contamination of the raffinate stream [4]. This is a key economic and environmental consideration for large-scale industrial extraction.

Formulations Requiring a Solid, Long-Chain Amine Component

Diundecylamine's physical state as a solid at room temperature (mp 49 °C) makes it uniquely suitable for applications requiring a solid, long-chain amine component . In contrast to liquid alternatives like Alamine 336, diundecylamine can be easily blended with other solid ingredients in powder formulations, such as those used in solid-phase corrosion inhibitors or as a precursor in the synthesis of solid quaternary ammonium salts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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